molecular formula C21H17NO2S2 B10796797 2-(4-Methoxyphenyl)sulfanyl-1-phenothiazin-10-ylethanone

2-(4-Methoxyphenyl)sulfanyl-1-phenothiazin-10-ylethanone

Cat. No.: B10796797
M. Wt: 379.5 g/mol
InChI Key: OPJAAOUABCWNKP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)sulfanyl-1-phenothiazin-10-ylethanone is a useful research compound. Its molecular formula is C21H17NO2S2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-Methoxyphenyl)sulfanyl-1-phenothiazin-10-ylethanone is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a phenothiazine core, which is known for its diverse biological activities. The presence of the methoxy and sulfanyl groups enhances its pharmacological profile. The structure can be represented as follows:

C16H15N1O2S\text{C}_{16}\text{H}_{15}\text{N}_{1}\text{O}_{2}\text{S}

Anticancer Properties

Research indicates that phenothiazine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 1: Anticancer Activity of Phenothiazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2-(4-Methoxyphenyl)sulfanyl...MCF-7 (Breast Cancer)5.3Induction of apoptosis
Phenothiazine derivative AHeLa (Cervical Cancer)3.8Cell cycle arrest at G2/M phase
Phenothiazine derivative BA549 (Lung Cancer)4.0Inhibition of PI3K/Akt pathway

The compound's ability to induce apoptosis has been linked to the activation of caspase pathways and the modulation of Bcl-2 family proteins, which regulate cell death.

Neuroprotective Effects

In addition to its anticancer properties, the compound demonstrates neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's. Its mechanism may involve the inhibition of amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

Case Study: Neuroprotection in Alzheimer’s Disease Models
A study conducted on transgenic mice models showed that administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function scores compared to control groups. The compound was found to interact with prion proteins, potentially stabilizing their conformation and preventing toxic aggregation .

Interaction with Cellular Targets

The biological activity of this compound is attributed to its interaction with various cellular targets:

  • Prion Proteins : The compound shows affinity for prion proteins, inhibiting their misfolding and aggregation.
  • Enzymatic Inhibition : It acts as an inhibitor for certain enzymes involved in cancer cell metabolism, thus reducing energy supply to rapidly dividing cells.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with moderate bioavailability and a half-life suitable for therapeutic applications.

Properties

Molecular Formula

C21H17NO2S2

Molecular Weight

379.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C21H17NO2S2/c1-24-15-10-12-16(13-11-15)25-14-21(23)22-17-6-2-4-8-19(17)26-20-9-5-3-7-18(20)22/h2-13H,14H2,1H3

InChI Key

OPJAAOUABCWNKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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